![molecular formula C21H16ClN3O4S B2875144 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687580-87-6](/img/no-structure.png)

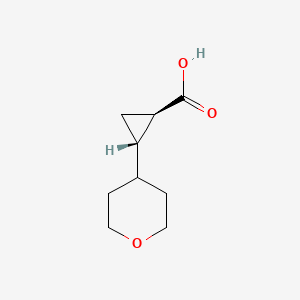

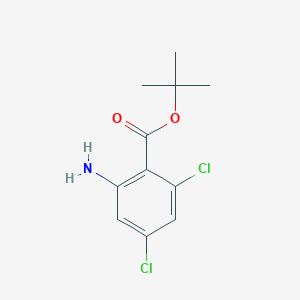

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative . Pyrimidine derivatives have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the reaction of a pyrazolone derivative with some electrophilic and nucleophilic reagents . The starting material, a pyrazolone derivative, is synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives was confirmed by elemental analyses and spectral data . The synthesized pyrimidine derivatives contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyrimidine derivatives include cyclocondensation of a pyrazolone derivative with active methylene .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Synthesis

Thieno[2,3-d]pyrimidine derivatives have been synthesized and characterized, highlighting their structural complexity and potential for further modification. These compounds typically crystallize in specific forms and demonstrate unique molecular interactions, such as hydrogen bonding, which could be critical for their biological activity or material properties (Low et al., 2004). Synthesis routes have been explored to create various substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the chemical versatility and potential for targeted applications in drug development or material science (Hirota et al., 1990).

Biological Activities

Several studies have focused on the biological activities of thieno[2,3-d]pyrimidine derivatives. These compounds have been investigated for their potential urease inhibition properties, suggesting applications in treating diseases where urease activity is a factor (Rauf et al., 2010). Furthermore, the antitumor activities of specific derivatives highlight the therapeutic potential of these compounds against various cancer types (Grivsky et al., 1980).

Chemical Properties and Reactions

The chemical reactivity and properties of thieno[2,3-d]pyrimidine derivatives have been a subject of interest. For instance, the synthesis and characterization of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones through water-based reactions indicate environmentally friendly methodologies for creating these compounds, with implications for green chemistry (Shaabani et al., 2002).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its pharmacological activities, optimization of its synthesis process, and investigation of its mechanism of action. The compound could also be tested against various microorganisms and human cancer cell lines .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2,4-dimethylthiophene-3-carboxylic acid to form 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 4-nitrobenzyl bromide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2,4-dimethylthiophene-3-carboxylic acid", "4-nitrobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2,4-dimethylthiophene-3-carboxylic acid in the presence of a base such as potassium carbonate to form 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

687580-87-6 |

Molekularformel |

C21H16ClN3O4S |

Molekulargewicht |

441.89 |

IUPAC-Name |

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3 |

InChI-Schlüssel |

OVKVGZCBQNCSBZ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875070.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)

![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2875082.png)